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For Researchers, Scientists, and Drug Development Professionals

Introduction
(E)-5-Decen-1-yne is an organic molecule with the chemical formula C₁₀H₁₆ and a molecular

weight of approximately 136.24 g/mol .[1] Its structure features a ten-carbon chain containing

both a trans-configured double bond at the 5-position and a terminal triple bond at the 1-

position. This combination of functional groups makes it a potentially valuable building block in

organic synthesis. This document aims to provide a comprehensive guide to the spectroscopic

properties of (E)-5-Decen-1-yne. However, a thorough search of available scientific literature

and chemical databases reveals a significant lack of published experimental spectroscopic

data for this specific compound. While predicted data and information for analogous

compounds are available, experimentally derived ¹H NMR, ¹³C NMR, and IR spectra for (E)-5-
Decen-1-yne could not be located.

This guide will therefore present the available predicted data, discuss the expected

spectroscopic characteristics based on its structure, and provide generalized experimental

protocols for its synthesis and subsequent spectroscopic analysis.

Predicted Spectroscopic Data
While experimental spectra are not available, computational predictions can offer insights into

the expected spectroscopic behavior of (E)-5-Decen-1-yne.
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Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and fragmentation

pattern of a compound. Predicted mass-to-charge ratios (m/z) for various adducts of (E)-5-
Decen-1-yne have been calculated and are presented in Table 1.

Adduct Predicted m/z

[M+H]⁺ 137.13248

[M+Na]⁺ 159.11442

[M-H]⁻ 135.11792

[M+NH₄]⁺ 154.15902

[M+K]⁺ 175.08836

[M]⁺ 136.12465

Data sourced from PubChem.

Expected Spectroscopic Features
Based on the structure of (E)-5-Decen-1-yne, the following characteristic signals would be

anticipated in its spectroscopic analyses.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different

types of protons in the molecule. Key expected chemical shifts (δ) in ppm relative to TMS are:

Terminal Alkyne (C≡C-H): A signal around 1.9-2.5 ppm.

Olefinic Protons (-CH=CH-): Two signals in the range of 5.3-5.6 ppm, likely appearing as

complex multiplets due to coupling to each other and adjacent methylene protons. The large

coupling constant (typically >12 Hz) between these protons would confirm the E (trans)

configuration.
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Allylic and Propargylic Protons: Methylene protons adjacent to the double and triple bonds

would appear in the range of 2.0-2.3 ppm.

Aliphatic Protons: The remaining methylene and methyl protons of the butyl group would be

found in the upfield region of the spectrum, typically between 0.9 and 1.5 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the carbon framework of the

molecule. Expected chemical shifts (δ) in ppm are:

Alkynyl Carbons (-C≡C-): Two signals in the range of 65-90 ppm.

Olefinic Carbons (-CH=CH-): Two signals in the range of 120-140 ppm.

Aliphatic Carbons: Signals for the methylene and methyl carbons would appear in the upfield

region, from approximately 13-40 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of specific functional groups. For (E)-5-
Decen-1-yne, the following characteristic absorption bands (in cm⁻¹) are expected:

Terminal Alkyne (≡C-H stretch): A sharp peak around 3300 cm⁻¹.

C≡C Stretch: A weak absorption around 2100 cm⁻¹.

C=C Stretch: An absorption around 1665-1675 cm⁻¹.

Trans C-H bend (out-of-plane): A strong band around 960-970 cm⁻¹.

sp³, sp², and sp C-H Stretches: Bands in the region of 2850-3050 cm⁻¹.

Experimental Protocols
While a specific, published protocol for the synthesis of (E)-5-Decen-1-yne is not readily

available, a general synthetic strategy and standard procedures for spectroscopic analysis are

outlined below.
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General Synthesis of an En-yne
A common method for the synthesis of en-ynes involves the coupling of a vinyl halide with a

terminal alkyne, a reaction known as the Sonogashira coupling. A plausible route to (E)-5-
Decen-1-yne could involve the coupling of (E)-1-bromo-1-hexene with 1-butyne.

Materials:

(E)-1-bromo-1-hexene

1-Butyne

Palladium catalyst (e.g., Pd(PPh₃)₄)

Copper(I) iodide (CuI)

A suitable amine base (e.g., triethylamine or diisopropylamine)

Anhydrous solvent (e.g., tetrahydrofuran or toluene)

Procedure:

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium

catalyst and CuI.

Dissolve the reagents in the anhydrous solvent.

Add the amine base, followed by (E)-1-bromo-1-hexene and 1-butyne.

Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete (monitored by TLC or GC-MS).

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g.,

MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

recorded on a spectrometer (e.g., 400 or 500 MHz). The purified sample would be dissolved in

a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform

infrared (FTIR) spectrometer. A neat sample would be placed on the ATR crystal, or a solution

in a suitable solvent (e.g., CCl₄) would be analyzed in a salt cell.

Mass Spectrometry (MS): Mass spectra would be acquired using a mass spectrometer,

typically coupled with a gas chromatograph (GC-MS) for separation and analysis. Electron

ionization (EI) or chemical ionization (CI) could be used.

Workflow for Spectroscopic Analysis
The general workflow for the synthesis and spectroscopic characterization of a compound like

(E)-5-Decen-1-yne is illustrated in the following diagram.
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Caption: General workflow for the synthesis and spectroscopic analysis of an organic

compound.

Conclusion
While a detailed experimental spectroscopic dataset for (E)-5-Decen-1-yne is not currently

available in the public domain, this guide provides the predicted mass spectrometry data and a

discussion of the expected NMR and IR spectral features. Furthermore, a general protocol for

its synthesis and subsequent characterization is outlined. Researchers interested in this

compound for applications in drug development or other areas of chemical synthesis will likely

need to perform the synthesis and full spectroscopic characterization in their own laboratories.

The information provided herein should serve as a useful starting point for such an endeavor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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